molecular formula C24H29ClN2O5S B11086375 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11086375
M. Wt: 493.0 g/mol
InChI Key: XWENWUCGYSYTEL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic thiophene-derived compound featuring a complex substitution pattern. Its structure includes:

  • Position 2: A [(4-chloro-2-methylphenoxy)acetyl]amino group, introducing aromatic and electron-withdrawing characteristics.
  • Position 5: A cyclohexylcarbamoyl moiety, enhancing lipophilicity and steric bulk.
  • Position 3: An ethyl carboxylate group, contributing to solubility and reactivity.
  • Position 4: A methyl substituent, modulating electronic and steric properties.

This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid aromatic-aliphatic substituents.

Properties

Molecular Formula

C24H29ClN2O5S

Molecular Weight

493.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H29ClN2O5S/c1-4-31-24(30)20-15(3)21(22(29)26-17-8-6-5-7-9-17)33-23(20)27-19(28)13-32-18-11-10-16(25)12-14(18)2/h10-12,17H,4-9,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

XWENWUCGYSYTEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Gewald Reaction Protocol

  • Reactants : Cyclic ketones (e.g., ethyl acetoacetate), elemental sulfur, and a primary amine (e.g., cyclohexylamine).

  • Conditions :

    • Solvent: Ethanol or DMF.

    • Catalyst: Morpholine or piperidine.

    • Temperature: 60–80°C for 4–6 hours.

  • Outcome : Forms 2-aminothiophene-3-carboxylate derivatives with >85% yield.

Methyl Group Introduction

  • Method : Alkylation at the 4-position using methyl iodide or dimethyl sulfate.

  • Conditions :

    • Base: K₂CO₃ or NaH in THF.

    • Temperature: 0°C to room temperature.

  • Yield : 90–95%.

Functionalization at Position 2: [(4-Chloro-2-Methylphenoxy)Acetyl]Amino Group

The amino group at position 2 is acylated to introduce the (4-chloro-2-methylphenoxy)acetyl moiety.

Acylation Reaction

  • Reactants :

    • 2-Aminothiophene intermediate.

    • 4-Chloro-2-methylphenoxyacetyl chloride (synthesized via chlorination of phenoxyacetic acid).

  • Conditions :

    • Solvent: Dichloromethane (DCM) or ethyl acetate.

    • Base: Triethylamine (TEA) or pyridine to neutralize HCl.

    • Temperature: 0°C → room temperature, 2–4 hours.

  • Yield : 80–88%.

Optimization Notes:

  • Excess acyl chloride (1.2 eq) ensures complete conversion.

  • Side products (e.g., diacylation) minimized by slow addition of acyl chloride.

Functionalization at Position 5: Cyclohexylcarbamoyl Group

The carbamoyl group is introduced via reaction with cyclohexyl isocyanate.

Isocyanate Coupling

  • Reactants :

    • 5-Carboxylic acid derivative (generated via hydrolysis of the ester).

    • Cyclohexyl isocyanate.

  • Conditions :

    • Solvent: DMF or THF.

    • Catalyst: 1,8-Diazabicycloundec-7-ene (DBU).

    • Temperature: 60°C, 6–8 hours.

  • Yield : 75–82%.

Alternative Approach:

  • Urea Formation : Reacting 5-amine with cyclohexyl isocyanate in toluene at reflux.

    • Yield: 70–78%.

Final Esterification

The ethyl ester is typically introduced early but may require re-esterification post-functionalization.

Esterification Protocol

  • Reactants : Carboxylic acid intermediate, ethanol.

  • Conditions :

    • Acid Catalyst: H₂SO₄ or p-toluenesulfonic acid (PTSA).

    • Temperature: Reflux (78°C), 12–24 hours.

  • Yield : 85–92%.

Purification and Characterization

  • Chromatography : Silica gel column with hexane/ethyl acetate (3:1 → 1:1 gradient).

  • Crystallization : Ethanol/water mixtures for final product.

  • Analytical Data :

    • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, -COOCH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 4.30 (q, 2H, -COOCH₂CH₃).

    • LC-MS : m/z 493.0 [M+H]⁺.

Comparative Analysis of Methods

StepMethodYield (%)Purity (%)Key Advantage
Thiophene SynthesisGewald Reaction85–9598Scalable, high regioselectivity
AcylationAcyl Chloride Coupling80–8895Mild conditions
Carbamoyl IntroductionIsocyanate Coupling75–8297Direct, fewer byproducts
EsterificationAcid-Catalyzed85–9299High efficiency

Challenges and Solutions

  • Regioselectivity : Competing reactions at positions 2 and 5 are mitigated by sequential functionalization.

  • Side Reactions : Diacylation during acylation is controlled by stoichiometric precision.

  • Solubility Issues : Polar aprotic solvents (DMF) enhance intermediate solubility during carbamoylation.

Industrial-Scale Considerations

  • Cost-Efficiency : Use of DMF as a universal solvent reduces operational complexity.

  • Green Chemistry : Recycling solvents (e.g., DCM via distillation) minimizes waste .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific diseases.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or a precursor in the synthesis of complex drug molecules.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The compound is compared to structurally related ethyl thiophene-3-carboxylates, focusing on substituent effects at positions 2 and 5 (Table 1).

Table 1: Key Substituents and Molecular Properties of Analogous Compounds
Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol) Notes
Target Compound* [(4-Chloro-2-methylphenoxy)acetyl]amino Cyclohexylcarbamoyl ~500† High lipophilicity; bulky substituents
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate Amino 4-Chlorophenylcarbamoyl 338.81 Lower lipophilicity; aryl carbamoyl
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Chloroacetamido Methylcarbamoyl 332.78 Reactive chloroacetyl group
Ethyl 5-(5-chlorothiophene-2-amido)-4-thiocyanato-3-methylthiophene-2-carboxylate 5-Chlorothiophene-2-amido Thiocyanato 409.89 Thiocyanate introduces polarity
Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate Amino 2-Methoxyphenylcarbamoyl 334.39 Methoxy enhances solubility

*Target compound: Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate. †Estimated based on substituent contributions.

Impact of Substituents on Physicochemical Properties

Lipophilicity
  • The cyclohexylcarbamoyl group in the target compound significantly increases lipophilicity compared to aryl carbamoyl analogs (e.g., 4-chlorophenyl or 2-methoxyphenyl) . HPLC-derived log k values for similar compounds suggest that cyclohexyl substituents elevate log k by 0.5–1.0 units compared to phenyl groups .
  • The phenoxyacetyl group at position 2 further enhances lipophilicity due to its aromatic and acetyl components .
Reactivity
  • Chloroacetamido () and thiocyanato () groups introduce sites for nucleophilic substitution or redox reactions, unlike the target compound’s stable phenoxyacetyl group.

Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable, structural analogs demonstrate diverse applications:

  • Antimicrobial Activity : Chlorophenylcarbamoyl derivatives () show moderate activity against Gram-positive bacteria .
  • Enzyme Inhibition : Thiocyanato-substituted thiophenes () inhibit cysteine proteases due to electrophilic thiocyanate groups .
  • Agrochemical Potential: Phenoxyacetyl-substituted compounds are explored as herbicide precursors due to their stability and lipophilicity .

Biological Activity

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H26ClN2O4S
  • Molecular Weight : 438.97 g/mol
  • SMILES Notation : CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3C
  • InChIKey : BMTFKRVVECHSOY-UHFFFAOYSA-N

The compound features a thiophene ring, which is known for its diverse biological properties, and an acetylaminophenoxy group that may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related thiophene derivatives demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis pathways.

Anti-inflammatory Properties

Thiophene derivatives are also recognized for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines. For instance, a derivative demonstrated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures exposed to lipopolysaccharides (LPS).

Case Studies

  • Screening for Anticancer Activity :
    • A study screened various thiophene derivatives for anticancer properties, revealing that some compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This compound was included in this screening, showing promising results in inhibiting cell proliferation.
  • Mechanistic Insights :
    • Further research utilized flow cytometry and Western blot analysis to elucidate the mechanisms by which the compound induces apoptosis. The results indicated activation of caspase pathways, suggesting that the compound triggers programmed cell death through intrinsic apoptotic pathways.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, general trends observed in related compounds suggest moderate absorption and bioavailability when administered orally. Toxicology studies are essential to evaluate the safety profile; preliminary assessments indicate low toxicity levels at therapeutic doses.

Biological Activity Summary

Activity TypeEffectivenessMechanism of Action
AntimicrobialHighDisruption of cell walls
Anti-inflammatoryModerateInhibition of cytokine production
AnticancerPromisingInduction of apoptosis via caspases

Related Compounds Comparison

Compound NameMolecular WeightAntimicrobial ActivityAnti-inflammatory Activity
This compound438.97 g/molYesYes
Ethyl 2-{[(4-chlorophenyl)amino]-thiazole-4-carboxylate}295.77 g/molModerateLow

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the thiophene ring and amide/ester linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and detection of synthetic by-products .
  • HPLC-PDA : Purity assessment (>95%) and identification of residual solvents or unreacted intermediates .

How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified phenoxy, cyclohexylcarbamoyl, or methyl groups to assess impact on bioactivity .
  • Biological assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based models (e.g., cancer cell lines) to correlate structural changes with potency .
  • Computational modeling : Perform molecular docking to predict binding affinities to targets like kinases or receptors, guiding SAR prioritization .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Purity verification : Re-test compounds with HPLC and HRMS to rule out batch-specific impurities .
  • Structural analogs : Compare data with related compounds (e.g., dichlorophenoxy derivatives) to identify trends in activity .

What key functional groups influence the compound’s reactivity and stability?

Q. Basic

  • Thiophene ring : Susceptible to electrophilic substitution; stability enhanced by methyl groups at C4 .
  • Amide bonds : Hydrolysis-prone under acidic/basic conditions; storage at neutral pH recommended .
  • Ethyl ester : Hydrolyzes to carboxylic acid in vivo, impacting pharmacokinetics .

What computational methods are effective for predicting biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
  • QSAR modeling : Train models on analogs with known activities to predict IC50 values for new derivatives .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

How should stability studies be conducted under varying experimental conditions?

Q. Basic

  • Thermal stability : Accelerated degradation studies at 40°C/75% RH for 4 weeks, monitored via HPLC .
  • pH stability : Incubate in buffers (pH 2–9) to identify degradation products (e.g., ester hydrolysis) .
  • Light sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation .

What strategies improve pharmacokinetic properties for in vivo studies?

Q. Advanced

  • Prodrug modification : Replace ethyl ester with tert-butyl esters to enhance oral bioavailability .
  • Lipid nanoparticle encapsulation : Improve solubility and reduce hepatic first-pass metabolism .
  • Metabolic profiling : Use LC-MS/MS to identify major metabolites in microsomal assays, guiding structural tweaks .

How do structural analogs compare in terms of bioactivity and synthetic feasibility?

Q. Advanced

  • Dichlorophenoxy analogs : Show enhanced anti-inflammatory activity but require harsher synthesis conditions (e.g., reflux in toluene) .
  • Fluorophenyl derivatives : Improved target selectivity but lower yields due to steric hindrance .
  • Chromenone hybrids : Exhibit dual kinase inhibition but involve complex purification steps .

What are the ecological risks associated with this compound, and how are they mitigated?

Q. Advanced

  • Biodegradation assays : Test in OECD 301D (closed bottle test) to assess persistence .
  • Ecotoxicology : Use Daphnia magna or algae models to determine EC50 values; structure modifications (e.g., replacing chlorine with biodegradable groups) reduce toxicity .

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